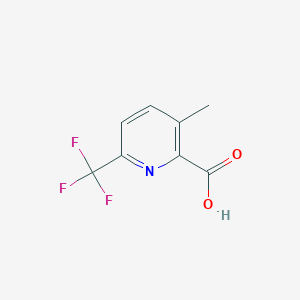

3-Methyl-6-(trifluoromethyl)picolinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Organic Chemistry

Pyridine carboxylic acids, including picolinic acid (pyridine-2-carboxylic acid), are a class of heterocyclic compounds that serve as crucial building blocks in organic synthesis. Their rigid aromatic framework and the presence of both a basic nitrogen atom and an acidic carboxylic acid group impart unique chemical reactivity and binding properties. This duality makes them versatile scaffolds in coordination chemistry, catalysis, and, most notably, in the design of biologically active molecules. Picolinic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.

Overview of Current Research Landscape and Emerging Trends

The research landscape for trifluoromethyl-substituted picolinic acids is dynamic, with a strong focus on the discovery of new bioactive compounds. A significant trend is the synthesis and evaluation of novel derivatives for applications in agriculture, particularly as herbicides. nih.gov Researchers are exploring how different substitution patterns on the picolinic acid scaffold influence herbicidal efficacy and selectivity. mdpi.com In medicinal chemistry, there is growing interest in fluorinated picolinic acids as potential therapeutic agents, leveraging the beneficial effects of the trifluoromethyl group on drug-like properties. ontosight.ai The development of efficient and scalable synthetic routes to these compounds remains an active area of investigation, as does the elucidation of their mechanisms of action at a molecular level.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211584-36-9 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

3-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) |

InChI Key |

RQNQITWZEDOKNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for 3 Methyl 6 Trifluoromethyl Picolinic Acid

Retrosynthetic Analysis and Key Precursor Identification

A plausible retrosynthetic analysis of 3-Methyl-6-(trifluoromethyl)picolinic acid identifies several key disconnection points. The carboxylic acid group can be retrosynthetically disconnected to a suitable precursor, such as a halogenated pyridine (B92270), which can then undergo carboxylation. This leads to a key intermediate, a 2-halo-3-methyl-6-(trifluoromethyl)pyridine.

Further disconnection of this intermediate involves the strategic removal of the trifluoromethyl and methyl groups. Given the challenges associated with regioselective methylation of a pre-functionalized pyridine ring, a more convergent approach involves starting with a pyridine ring already bearing the methyl group. This positions 3-methylpyridine (B133936) or its derivatives as crucial and readily accessible starting materials. Consequently, a forward synthesis would focus on the sequential and regioselective introduction of the trifluoromethyl group and the carboxylic acid functionality onto a 3-methylpyridine core.

A key precursor identified through this analysis is 2-chloro-5-methylpyridine (B98176) . This intermediate provides a handle for subsequent functionalization at both the 2- and 6-positions, making it a versatile building block for the synthesis of the target molecule.

Classical and Contemporary Synthetic Routes to the Picolinic Acid Core

As established in the retrosynthetic analysis, introducing the methyl group at an early stage is advantageous. The synthesis of the key precursor, 2-chloro-5-methylpyridine , can be achieved from 3-methylpyridine (β-picoline) through various methods. One common approach involves the chlorination of 3-methylpyridine, which can lead to a mixture of isomers. However, specific reaction conditions can be optimized to favor the formation of the desired 2-chloro-5-methylpyridine. Alternative routes, such as those starting from the condensation of propionaldehyde (B47417) and an acrylic ester, have also been developed to provide this key intermediate with high selectivity.

| Starting Material | Reagents and Conditions | Product |

| 3-Methylpyridine | Chlorine gas, catalyst, 40-60 °C | 2-Chloro-5-methylpyridine |

| Propionaldehyde, Acrylic ester | Condensation, Amination, Halogenation, Dehydrohalogenation, Chlorination | 2-Chloro-5-methylpyridine |

With the methyl group in place, the next critical step is the introduction of the trifluoromethyl group at the 6-position of the pyridine ring. Several advanced fluorination techniques can be employed for this transformation.

One strategy involves the direct C-H trifluoromethylation of a 3-methylpyridine derivative. Modern methods, often utilizing photoredox catalysis, have emerged as powerful tools for this purpose. Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) can generate trifluoromethyl radicals under mild, light-mediated conditions, which can then react with the pyridine ring. While regioselectivity can be a challenge in direct C-H functionalization, the electronic and steric environment of the pyridine ring can influence the position of trifluoromethylation.

Alternatively, a more controlled approach involves the trifluoromethylation of a pre-functionalized pyridine, such as a halopyridine. For instance, a 2-chloro-5-methylpyridine could be subjected to a trifluoromethylation reaction. This can be achieved through copper-catalyzed reactions with trifluoromethylating agents like (trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent) or by converting a bromo- or iodo- derivative at the 6-position into the trifluoromethyl group via an Ullmann-type reaction.

| Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Product |

| 3-Methylpyridine derivative | Sodium trifluoromethanesulfinate (Langlois' reagent) | Photoredox catalyst, light | 3-Methyl-6-(trifluoromethyl)pyridine |

| 2-Halo-5-methylpyridine | (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) | Copper catalyst | 2-Halo-5-methyl-6-(trifluoromethyl)pyridine |

The final step in the synthesis is the introduction of the carboxylic acid group at the 2-position. This is typically achieved through the carboxylation of an organometallic intermediate.

Starting from a 2-halo-3-methyl-6-(trifluoromethyl)pyridine, a lithium-halogen exchange can be performed using an organolithium reagent such as n-butyllithium at low temperatures to generate a highly reactive 2-lithiated pyridine species. This intermediate can then be quenched with carbon dioxide (dry ice) to afford the corresponding lithium carboxylate, which upon acidic workup yields the desired this compound.

Alternatively, a Grignard reagent can be formed from a 2-bromo- or 2-iodo-3-methyl-6-(trifluoromethyl)pyridine by treatment with magnesium metal. The resulting Grignard reagent can then be reacted with carbon dioxide to introduce the carboxylic acid group.

| Precursor | Reagents and Conditions | Product |

| 2-Halo-3-methyl-6-(trifluoromethyl)pyridine | 1. n-Butyllithium, THF, low temp. 2. CO2 3. H3O+ | This compound |

| 2-Bromo-3-methyl-6-(trifluoromethyl)pyridine | 1. Mg, THF 2. CO2 3. H3O+ | This compound |

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be designed to align with the principles of green chemistry to minimize its environmental impact.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are additive rather than substitutive where possible.

Use of Safer Solvents and Reagents: The selection of solvents and reagents with low toxicity and environmental persistence is crucial. For instance, exploring aqueous reaction conditions or using recyclable ionic liquids can be beneficial. In trifluoromethylation, the use of less hazardous and more stable reagents like Langlois' reagent is preferable to gaseous trifluoromethyl sources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Photoredox catalysis for trifluoromethylation is an example of a more sustainable approach as it uses light as a reagent and a catalytic amount of a photosensitizer. Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative for certain transformations in pyridine synthesis. rsc.orgrsc.orgukri.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with photoredox catalysis, reduces energy consumption.

Renewable Feedstocks: While the synthesis of this specific molecule may not directly start from biomass, the broader field of pyridine synthesis is exploring routes from renewable resources. acsgcipr.org

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of fine chemicals like this compound. mdpi.comvcu.eduorganic-chemistry.org Flow chemistry allows for better control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and better product quality. Reactions that are highly exothermic or involve hazardous intermediates are particularly well-suited for flow synthesis. For instance, lithiation and carboxylation steps could be performed more safely and efficiently in a continuous flow setup.

Miniaturization and Microreactors: The use of microreactors can enhance heat and mass transfer, leading to faster reaction times and improved selectivity. This is particularly relevant for highly energetic reactions or those requiring precise control.

Scale-Up Challenges: Scaling up trifluoromethylation reactions can present challenges, including the handling of potentially hazardous reagents and managing the heat generated in exothermic reactions. Careful thermal management and process safety studies are essential. The choice of trifluoromethylating agent and reaction conditions will significantly impact the scalability of the process.

Purification: The development of efficient and scalable purification methods is critical. Crystallization is often the preferred method for purification on a large scale due to its cost-effectiveness and ability to provide high-purity products.

By integrating advanced synthetic methodologies with the principles of green chemistry and process intensification, the synthesis of this compound can be achieved in an efficient, safe, and sustainable manner, paving the way for its broader application in various fields.

Reactivity Profiling and Mechanistic Organic Chemistry of 3 Methyl 6 Trifluoromethyl Picolinic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. Standard transformations such as esterification, amidation, and reduction are readily achievable.

Esterification and Amidation: The carboxylic acid can be converted to corresponding esters and amides through common coupling methods. For instance, amide formation can be accomplished using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reductive cleavage of the resulting picolinic amides to amines can be achieved under mild conditions using zinc in aqueous hydrochloric acid, highlighting the utility of the picolinamide (B142947) group in synthesis. cam.ac.uk

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-3-methyl-6-(trifluoromethyl)pyridine, using standard reducing agents like lithium aluminum hydride. This transformation provides a route to further functionalization.

Decarboxylative Cross-Coupling: A significant reaction of picolinic acids is their participation in transition metal-catalyzed decarboxylative cross-coupling reactions. This methodology allows for the formation of C-C bonds by replacing the carboxylic acid group with other moieties. For instance, palladium- and copper-catalyzed protocols have been developed to couple picolinic acids with (hetero)aryl halides, providing access to 2-(hetero)arylpyridines. researchgate.netacs.org Such reactions are valuable for building molecular complexity. acs.orgrsc.org This strategy has also been extended to decarboxylative borylation, where the carboxylic acid is replaced by a boronic ester group, a versatile synthetic intermediate.

The following table summarizes common transformations of the carboxylic acid functionality.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., HATU, DCC) | Amide |

| Reduction | LiAlH4, BH3 | Primary Alcohol |

| Decarboxylative Coupling | Pd/Cu catalysts, Aryl Halide | 2-Arylpyridine |

Pyridine (B92270) Ring Reactivity and Functionalization

The pyridine ring in 3-Methyl-6-(trifluoromethyl)picolinic acid is electron-deficient, a characteristic enhanced by the strongly electron-withdrawing trifluoromethyl group and the nitrogen heteroatom. This electronic nature makes the ring susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh conditions. wikipedia.orguoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophiles, and in acidic media, protonation of the nitrogen further increases this deactivation. uoanbar.edu.iqrsc.org

When substitution does occur, it is typically directed to the C3 (meta) position relative to the nitrogen atom, as this avoids the formation of highly unstable cationic intermediates where the positive charge is on the nitrogen. aklectures.comquora.comquora.comquora.com

In this compound, the directing effects of the existing substituents must be considered:

Carboxylic Acid (-COOH): A deactivating, meta-directing group.

Methyl (-CH3): An activating, ortho-, para-directing group.

Trifluoromethyl (-CF3): A strongly deactivating, meta-directing group. youtube.com

The available positions for substitution are C4 and C5. The directing effects are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence on EAS |

| Nitrogen | 1 | -I, -M (deactivating) | Meta-directing (to C3, C5) |

| -COOH | 2 | -I, -M (deactivating) | Meta-directing (to C4, C6) |

| -CH3 | 3 | +I, Hyperconjugation (activating) | Ortho-, Para-directing (to C2, C4, C6) |

| -CF3 | 6 | -I (strongly deactivating) | Meta-directing (to C3, C5) |

The electron-deficient nature of the pyridine ring, significantly enhanced by the C6-trifluoromethyl group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The trifluoromethyl group strongly withdraws electron density, stabilizing the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.

Potential SNAr reactions could involve the displacement of a suitable leaving group or, in some cases, a hydride ion. Given the structure, nucleophilic attack is most likely to occur at positions ortho or para to the strongly electron-withdrawing trifluoromethyl group (C2 and C4). However, the C2 position is already substituted. Therefore, the C4 and C5 positions are potential sites for nucleophilic attack, especially if a leaving group were present at one of these positions. Reactions of pentafluoropyridine (B1199360) with nucleophiles often show substitution at the C4 position, followed by C2 and C6. rsc.org

The trifluoromethyl group can participate in and promote radical reactions. Radical trifluoromethylation of pyridines is a known process, often initiated by photoredox catalysis. acs.org While this molecule already possesses a trifluoromethyl group, other radical reactions, such as C-H functionalization at other positions on the ring, could be envisaged under radical conditions.

Photochemical transformations of picolinic acid derivatives have also been explored. Studies on 3-hydroxypicolinic acid have shown that it can undergo excited-state intramolecular proton transfer (ESIPT), a process that can be tuned by substituents. nih.govaip.org The presence of strong electron-donating and electron-withdrawing groups can influence the potential energy surfaces of the ground and excited states. aip.org While not a direct reaction of the ring, this indicates that the photophysical properties of this compound could be of interest.

Stereoelectronic Effects of the Trifluoromethyl and Methyl Groups on Reactivity

The reactivity of the pyridine ring is heavily modulated by the stereoelectronic properties of its substituents.

Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing group primarily through the inductive effect (-I) due to the high electronegativity of the fluorine atoms. It does not have a significant resonance effect. This strong inductive withdrawal deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic attack, particularly at the para-position (C3, which is occupied) and ortho-positions (C5). Computational studies on trifluoromethylated benzene (B151609) and pyridine derivatives have shown that the -CF3 group enhances π–π stacking interactions. researchgate.net

Methyl Group (-CH3): The methyl group is an electron-donating group through a combination of a weak inductive effect (+I) and hyperconjugation. This donating character activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). libretexts.org

The combination of a strong deactivating group (-CF3) and a weak activating group (-CH3) on the same ring creates a push-pull electronic environment that finely tunes the reactivity at each position of the pyridine nucleus.

Computational and Experimental Elucidation of Reaction Mechanisms

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms of substituted pyridines. researchgate.net

Computational Studies: DFT calculations can be used to model the transition states and intermediates of potential reactions. For electrophilic substitution, calculations can determine the relative energies of the sigma complexes for attack at different positions, thereby predicting the regioselectivity. rsc.org For nucleophilic substitution, the stability of the Meisenheimer intermediate can be assessed. Such computational studies have been applied to understand pyridine stability and reactivity. researchgate.netnih.govscilit.com Furthermore, theoretical studies can probe the electronic properties, such as charge distribution and molecular orbital energies, to rationalize the observed reactivity. researchgate.net

Experimental Elucidation: Mechanistic insights can be gained through kinetic studies, isotope labeling experiments, and the isolation or trapping of reaction intermediates. For example, kinetic isotope effects can help determine the rate-determining step in both electrophilic and nucleophilic substitution reactions. The development of new reactions, such as the trifluoromethoxylation of pyridines, has been supported by mechanistic studies suggesting radical pathways. rsc.org

Spectroscopic Fingerprinting and Structural Elucidation of 3 Methyl 6 Trifluoromethyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 3-Methyl-6-(trifluoromethyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

¹H NMR: This would confirm the number of chemically distinct protons, their connectivity, and their spatial relationships. The spectrum is expected to show distinct signals for the methyl group protons and the two aromatic protons on the pyridine (B92270) ring, along with a broad signal for the carboxylic acid proton. The chemical shifts and coupling constants between the aromatic protons would be crucial for confirming their relative positions.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those of the methyl group, the carboxylic acid, the trifluoromethyl group, and the pyridine ring. The significant downfield shift of the trifluoromethyl-bound carbon and the carboxylic carbon would be characteristic.

¹⁹F NMR: This experiment is essential for confirming the presence and electronic environment of the trifluoromethyl group. It would typically show a singlet, and its chemical shift would be indicative of the CF₃ group attached to a pyridine ring.

Currently, specific, experimentally-derived NMR data tables for this compound are not available in the searched scientific literature.

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₆F₃NO₂).

Upon ionization (e.g., via electron impact), the molecule would fragment in a predictable manner. Expected fragmentation pathways for picolinic acids often include the loss of the carboxylic acid group (a loss of 45 Da) and potentially the cleavage of the trifluoromethyl group. Analysis of these fragments is vital for confirming the molecular structure and assessing the purity of a sample.

A detailed analysis of the fragmentation pattern for this compound has not been published.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would determine bond lengths, bond angles, and the conformation of the molecule. For instance, it could show the planarity of the pyridine ring and the orientation of the carboxylic acid and trifluoromethyl substituents. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. While crystal structures for related isomers like 5-(trifluoromethyl)picolinic acid have been reported, no such data is currently available for the 3-methyl-6-(trifluoromethyl) isomer. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations from the pyridine ring, C-H stretches of the methyl and aromatic groups, and strong bands associated with the C-F stretching of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring.

Specific IR and Raman spectra with peak assignments for this compound are not found in the reviewed literature.

Chiroptical Spectroscopy (if applicable for chiral derivatives or complexes)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity (e.g., circular dichroism). This technique would only become applicable if the compound were resolved into enantiomers due to restricted rotation (atropisomerism), which is highly unlikely for this structure, or if it were used to form chiral derivatives or metal complexes. nih.gov No studies involving chiral applications of this specific compound were found.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of specific compounds within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be the preferred method for detecting and quantifying this compound in biological or environmental samples. A reversed-phase liquid chromatography method could separate the compound from other matrix components before it is detected by the mass spectrometer. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid group would typically need to be derivatized (e.g., by esterification) to increase its volatility. This technique is well-suited for identifying picolinic acid derivatives in various samples. nih.govresearchgate.net

While these techniques are generally applicable to picolinic acids, no specific methods or applications have been published for the analysis of this compound.

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Aromaticity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the molecule. The electron-donating methyl group at the 3-position and the strongly electron-withdrawing trifluoromethyl group at the 6-position are expected to create a significant electronic polarization of the pyridine ring. Calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are key indicators of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Stability: The thermodynamic stability of the molecule can be assessed by calculating its enthalpy of formation. researchgate.net Theoretical studies on related heterobenzenes have used isodesmic and homodesmotic reactions to compute these values, providing a reliable measure of stability. researchgate.net The relative stability of different isomers or conformers can be determined by comparing their total electronic energies.

Aromaticity: The aromaticity of the pyridine ring is influenced by its substituents. DFT can be used to calculate various aromaticity indices. Geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the bond length equalization around the ring. nih.gov Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), calculate the magnetic shielding at the center of the ring, with negative values typically indicating aromatic character. researchgate.net For substituted pyridines, the aromaticity is a balance between the inherent aromaticity of the parent ring and the electronic effects of the substituents. nih.gov The interplay between the methyl and trifluoromethyl groups is expected to modulate the ring's aromatic character.

Table 5.1: Hypothetical DFT-Calculated Electronic Properties of this compound Note: These are representative values based on calculations for similar molecules and are intended for illustrative purposes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest energy unoccupied orbitals; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical reactivity and kinetic stability; a larger gap implies greater stability. mdpi.com |

| Dipole Moment | ~3.5 D | Quantifies the overall polarity of the molecule resulting from its asymmetrical electronic distribution. |

| NICS(1) Value | -9.5 ppm | A magnetic descriptor of aromaticity; a negative value suggests the retention of aromatic character in the pyridine ring. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions.

Conformational Analysis: This involves identifying the stable arrangements of atoms (conformers) and the energy barriers for converting between them. For this molecule, key rotational degrees of freedom include the orientation of the carboxylic acid group relative to the pyridine ring and the rotation of the methyl and trifluoromethyl groups. A crucial feature of picolinic acid and its derivatives is the potential for an intramolecular hydrogen bond between the carboxylic acid's hydroxyl proton and the pyridine ring's nitrogen atom. nih.gov This interaction can significantly stabilize a specific planar conformation. nih.govresearchgate.net Computational scans of the potential energy surface, by systematically rotating the C-C bond connecting the carboxylic group to the ring, can identify the most stable conformers and the transition states separating them. mdpi.com The rotational barriers for the methyl and trifluoromethyl groups can also be calculated, which are often sensitive to the local steric and electronic environment. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing insight into its flexibility and behavior in different environments (e.g., in a solvent). mdpi.com By simulating the molecule's trajectory, one can observe conformational changes, intramolecular vibrations, and interactions with surrounding solvent molecules. acs.org MD is a powerful tool for understanding how the molecule explores its conformational space under realistic temperature and pressure conditions, going beyond the static picture provided by energy minimization. mdpi.com

Table 5.2: Predicted Rotational Barriers for this compound Note: These values are illustrative, based on typical barriers for such functional groups in similar chemical environments.

| Rotational Degree of Freedom | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

| Pyridine-COOH bond | 4 - 8 | Intramolecular hydrogen bonding with pyridine nitrogen; steric hindrance from the methyl group. researchgate.net |

| C-CH₃ bond | 1 - 3 | Steric interactions with the adjacent carboxylic acid group and ring hydrogens. researchgate.net |

| C-CF₃ bond | 2 - 4 | Steric hindrance and electrostatic interactions with the pyridine nitrogen lone pair. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the magnetic shielding for each nucleus, theoretical chemical shifts can be obtained. Comparing these predicted spectra with experimental data serves as a rigorous test of the computed molecular structure. nih.gov For this compound, predicting the ¹⁹F NMR shift is particularly important for characterizing the trifluoromethyl group.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the molecule's vibrational frequencies and their corresponding intensities. elixirpublishers.com This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows the position, intensity, and motion (e.g., stretching, bending) of each vibrational mode. researchgate.net This allows for a detailed assignment of the peaks observed in experimental IR or Raman spectra, connecting specific spectral features to the vibrations of the methyl, trifluoromethyl, carboxylic acid, and pyridine ring moieties.

Table 5.3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table illustrates the typical practice of comparing calculated and experimental data. Absolute values are hypothetical.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| COOH | 168.5 | 167.9 | Carboxylic acid carbon |

| C2 (ring) | 151.2 | 150.8 | Ring carbon attached to COOH |

| C3 (ring) | 139.8 | 139.5 | Ring carbon attached to CH₃ |

| C4 (ring) | 128.0 | 127.6 | Ring carbon |

| C5 (ring) | 125.5 | 125.1 | Ring carbon |

| C6 (ring) | 148.9 (q) | 148.5 (q) | Ring carbon attached to CF₃ |

| CH₃ | 18.7 | 18.2 | Methyl carbon |

| CF₃ | 123.4 (q) | 122.9 (q) | Trifluoromethyl carbon |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to explore the mechanisms of chemical reactions, such as the synthesis or degradation of this compound.

Reaction Pathway Modeling: By mapping the potential energy surface, computational models can trace the lowest energy path from reactants to products. This involves identifying all stable intermediates and, crucially, the transition states that connect them. montclair.edu For example, one could model a potential synthesis route, such as a cobalt-catalyzed [2+2+2] cycloaddition to form the substituted pyridine ring, or a late-stage trifluoromethylation of a picolinic acid precursor. nih.govchemistryviews.org The calculations would reveal the step-by-step mechanism, including bond-forming and bond-breaking processes.

Transition State Characterization: Transition State Theory (TST) is a fundamental concept used to understand and calculate reaction rates. wikipedia.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. libretexts.org Verifying a transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), a critical determinant of the reaction rate. wikipedia.org Modeling these pathways provides insights into reaction feasibility, selectivity, and potential byproducts.

Table 5.4: Illustrative Calculated Energies for a Hypothetical Reaction Step Example: Final aromatization step in a synthesis pathway.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactant Intermediate | 0.0 | 0.0 | Dihydropyridine precursor |

| Transition State | +22.5 | +24.1 | Structure corresponding to the highest energy point for hydride elimination. libretexts.org |

| Product | -15.8 | -14.5 | Aromatized this compound |

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors

QSPR modeling is a statistical approach that aims to predict the properties of molecules based on their computed structural features. youtube.com This is particularly useful for screening large numbers of related compounds or for predicting properties that are difficult or costly to measure experimentally.

Theoretical Descriptors: The first step in QSPR is to calculate a set of numerical descriptors that encode the structural, electronic, and physicochemical features of the molecule. nih.gov These descriptors are derived from the computationally optimized molecular structure. They can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing atomic connectivity.

Geometric: Molecular surface area, volume.

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges. nih.gov

Quantum-Chemical: Total energy, polarizability.

Model Development: Once the descriptors are calculated, a mathematical model is built to correlate them with a known experimental property (e.g., solubility, acidity, biological activity) for a training set of molecules. nih.gov Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used. The resulting QSPR equation can then be used to predict the property for new molecules, such as this compound, for which only the theoretical descriptors are known. nih.gov Such models can provide valuable insights into which molecular features are most important for determining a specific property.

Table 5.5: Selected Theoretical Descriptors for QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor | Description |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Measures overall molecular polarity. | |

| Geometric | Molecular Surface Area | Represents the size and shape of the molecule, relevant for intermolecular interactions. |

| Molar Volume | The volume occupied by one mole of the substance. youtube.com | |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. |

| Quantum-Chemical | Total Polarizability | Describes the molecule's ability to form an induced dipole in an electric field. |

| LogP (calculated) | A measure of lipophilicity, crucial for pharmacokinetic properties. nih.gov |

Conclusion

3-Methyl-6-(trifluoromethyl)picolinic acid is a fascinating molecule that sits (B43327) at the intersection of pyridine (B92270) chemistry and organofluorine chemistry. Its unique combination of a picolinic acid scaffold with a methyl and a trifluoromethyl group makes it a compound of significant interest for both agricultural and medicinal applications. While specific research on this exact molecule is limited in the public domain, the extensive body of work on related compounds provides a strong foundation for predicting its properties and potential uses. Future research focused on the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds the promise of uncovering new and valuable chemical entities.

Applications of 3 Methyl 6 Trifluoromethyl Picolinic Acid As a Strategic Chemical Building Block and in Precursor Chemistry

Synthesis of Complex Heterocyclic Scaffolds and Advanced Intermediates

3-Methyl-6-(trifluoromethyl)picolinic acid and its close analogs are valuable intermediates in the synthesis of complex heterocyclic systems, which form the core of numerous pharmaceutical and agrochemical agents. nih.govjst.go.jpresearchgate.net The carboxylic acid group provides a convenient handle for a variety of chemical transformations, including cyclization and condensation reactions, to build fused ring systems.

Research Findings:

Derivatives of trifluoromethyl-substituted picolinic acids are instrumental in creating fused heterocyclic structures such as pyridopyrimidines and triazolopyridines. google.comnih.gov These scaffolds are prevalent in bioactive molecules. For instance, trifluoromethylpyridine derivatives are key components in a significant number of modern pesticides and pharmaceuticals. nih.govresearchoutreach.orgjst.go.jp

The general synthetic utility of trifluoromethyl-substituted pyridines is well-documented. nih.gov They serve as precursors for a wide array of agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.gov Patents reveal that picolinic acid derivatives are crucial intermediates for complex active pharmaceutical ingredients (APIs), particularly for respiratory disorders. google.comgoogle.com The synthesis of these APIs often involves multi-step sequences where the picolinic acid moiety is elaborated into a more complex heterocyclic system.

Table 1: Examples of Heterocyclic Scaffolds Derived from Picolinic Acid Precursors

| Precursor Type | Resulting Heterocyclic Scaffold | Key Transformation | Application Area |

|---|---|---|---|

| Trifluoromethyl-substituted picolinic acid | Pyridopyrimidine | Amidation followed by cyclization | Pharmaceuticals |

| Trifluoromethyl-substituted picolinic acid | Triazolopyridine | Reaction with hydrazines | Agrochemicals, Pharmaceuticals |

Derivatization to Access Diverse Molecular Architectures

The carboxylic acid functionality of this compound is readily derivatized, allowing for the creation of a wide array of molecular architectures. Standard organic transformations such as esterification and amidation can be employed to generate libraries of compounds for screening in drug discovery and agrochemical research. nih.govnih.gov

Research Findings:

The conversion of picolinic acids into esters and amides is a fundamental strategy for molecular diversification. nih.govnih.gov For example, amide coupling reactions, often facilitated by reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to link picolinic acid derivatives with various amines to produce a diverse set of amides. google.comgoogle.com This approach is central to combinatorial chemistry efforts aimed at discovering new bioactive compounds. nih.gov

The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, highlighting a pathway to novel molecular structures with potentially enhanced biological activity. nih.govescholarship.org The derivatization of picolinic acids has been utilized for analytical purposes as well, such as enhancing ionization in mass spectrometry, which underscores the versatility of this functional group. researchgate.net

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagents | Product Class | Potential Applications |

|---|---|---|---|

| Amide Coupling | Amines, Coupling agents (e.g., HATU, EDCI) | Amides | Pharmaceutical and agrochemical screening libraries |

| Esterification | Alcohols, Acid catalyst | Esters | Synthetic intermediates, prodrugs |

Role in the Development of Ligands for Catalysis

Picolinic acid and its derivatives are known to act as ligands in coordination chemistry, binding to metal centers through the pyridine (B92270) nitrogen and the carboxylate oxygen. nih.govresearchgate.net The electronic properties of the trifluoromethyl group can influence the coordination environment and the catalytic activity of the resulting metal complexes. nih.govmit.edu

Research Findings:

While the specific use of this compound in catalysis is not extensively documented in the available literature, the broader class of picolinic acid-derived amides has been explored for applications in catalysis and coordination chemistry. nih.govresearchgate.net Palladium complexes with phosphine (B1218219) ligands are widely used for trifluoromethylation reactions of aryl chlorides, indicating the importance of this structural motif in catalytic processes. mit.edunih.gov The synthesis of palladium complexes with tridentate nitrogen ligands for hydrogenation reactions has also been studied, suggesting a potential, though yet unexplored, role for ligands derived from this compound. researchgate.net The electron-withdrawing nature of the trifluoromethyl group could modulate the electron density at the metal center, thereby tuning its catalytic activity.

Applications in Advanced Material Science Precursors

The rigid structure and coordinating ability of pyridine carboxylic acids make them attractive candidates for the construction of metal-organic frameworks (MOFs) and other advanced materials. rsc.org The presence of fluorine atoms in the ligands can impart specific properties to the resulting materials, such as altered porosity and hydrophobicity. rsc.org

Research Findings:

The application of this compound as a precursor for advanced materials is an emerging area. While specific examples are not prevalent, the use of fluorinated linkers in the synthesis of MOFs is a growing field of research. rsc.org Fluorinated MOFs can exhibit unique gas sorption and separation properties. rsc.org Picolinic acids, in a broader sense, are used to create luminescent lanthanide coordination polymers. rsc.orgrsc.org The trifluoromethyl group can also be incorporated into molecules used in Organic Light-Emitting Diodes (OLEDs) to improve electron transport and device performance. nih.gov The photophysical properties of trifluoromethylated quinoline (B57606) derivatives have been studied, indicating the potential for developing novel fluorescent materials. nih.gov

Coordination Chemistry and Metal Complexes of 3 Methyl 6 Trifluoromethyl Picolinic Acid

Ligand Properties and Chelation Modes

3-Methyl-6-(trifluoromethyl)picolinic acid is anticipated to act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. nih.gov This forms a stable five-membered chelate ring, a common feature for picolinic acid and its derivatives. tandfonline.com The strength of the metal-ligand bond can be influenced by the electronic effects of the substituents on the pyridine ring. The methyl group at the 3-position is an electron-donating group, which would increase the electron density on the pyridine nitrogen, potentially enhancing its donor capability. Conversely, the trifluoromethyl group at the 6-position is a strong electron-withdrawing group, which would decrease the electron density on the ring and the nitrogen atom. The interplay of these opposing electronic effects will ultimately determine the net electronic character of the ligand and its coordination properties.

Picolinic acid and its analogues are known to form stable complexes with a wide range of metal ions, including transition metals and main group elements. researchgate.netsjctni.edu The coordination mode is typically bidentate (N,O), but monodentate coordination through the carboxylate oxygen is also possible, particularly in polymeric structures or when competing with other ligands. tandfonline.com

Table 1: Expected Coordination Properties of this compound

| Property | Expected Characteristic |

| Chelation Mode | Bidentate (N,O) |

| Coordination Sites | Pyridine Nitrogen, Carboxylate Oxygen |

| Chelate Ring Size | 5-membered |

| Electronic Influence of Substituents | - Methyl (3-position): Electron-donating - Trifluoromethyl (6-position): Electron-withdrawing |

Note: This table is based on the known properties of similar picolinic acid ligands and represents expected, not experimentally verified, characteristics for this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other picolinate (B1231196) complexes. A common method involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or perchlorate) with the deprotonated form of the ligand in a suitable solvent, such as water, ethanol, or a mixture thereof. orientjchem.org The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can then be isolated by cooling the reaction mixture and collecting the precipitated solid.

The characterization of these complexes would employ a range of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the C=O and C=N bonds in the ligand upon complexation provides evidence of coordination. sjctni.edu

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion and the nature of the electronic transitions. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. orientjchem.org

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry. rsc.org

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. orientjchem.org

Table 2: Hypothetical Spectroscopic Data for a [M(3-Methyl-6-(trifluoromethyl)picolinate)₂] Complex

| Spectroscopic Technique | Expected Observation |

| IR (cm⁻¹) | Shift in ν(C=O) and ν(C=N) bands compared to the free ligand |

| UV-Vis (nm) | d-d transitions characteristic of the metal ion in a specific coordination environment |

| ¹H NMR (ppm) | Shifts in the signals of the pyridine ring protons upon coordination (for diamagnetic complexes) |

Note: The data in this table is illustrative and represents typical observations for metal picolinate complexes.

Electronic and Magnetic Properties of Derived Complexes

The electronic and magnetic properties of metal complexes derived from this compound are primarily determined by the identity of the central metal ion and its oxidation state. numberanalytics.com For transition metal complexes, the ligand field created by the picolinate ligands will cause a splitting of the d-orbitals of the metal ion. The magnitude of this splitting will influence the electronic spectrum, magnetic moment, and reactivity of the complex.

The magnetic properties of these complexes will depend on the number of unpaired electrons in the d-orbitals of the metal center. numberanalytics.com Complexes with unpaired electrons will be paramagnetic, while those with all paired electrons will be diamagnetic. researchgate.net The magnetic susceptibility of paramagnetic complexes can be measured to determine the effective magnetic moment, which provides insight into the electronic configuration and spin state of the metal ion. mdpi.com

The electronic effects of the methyl and trifluoromethyl substituents on the picolinic acid ligand can fine-tune the ligand field strength. The electron-donating methyl group may slightly increase the ligand field strength, while the electron-withdrawing trifluoromethyl group may decrease it. The net effect will be a balance of these two opposing influences.

Catalytic Applications of Derived Metal Complexes

Metal complexes of picolinic acid and its derivatives have been explored for their catalytic activity in various organic transformations. ajol.info These complexes can act as catalysts in oxidation reactions, polymerization, and hydrolysis reactions. mdpi.compsu.edu The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules.

Given the known catalytic applications of other metal picolinate complexes, it is plausible that complexes of this compound could also exhibit catalytic properties. The specific nature of the methyl and trifluoromethyl substituents could influence the catalytic efficiency and selectivity by modifying the steric and electronic environment around the metal center. For instance, the electron-withdrawing trifluoromethyl group could enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity in certain reactions.

Table 3: Potential Catalytic Applications of Metal Complexes of this compound

| Reaction Type | Potential Role of the Metal Complex |

| Oxidation | Catalyst for the oxidation of alcohols or hydrocarbons. |

| Polymerization | Pre-catalyst for olefin polymerization. mdpi.com |

| Hydrolysis | Catalyst for the hydrolysis of esters or phosphates. psu.eduresearchgate.netresearchgate.net |

Note: This table presents potential applications based on the known catalytic activities of similar picolinate complexes.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Methyl 6 Trifluoromethyl Picolinic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of picolinic acid derivatives due to its versatility and high resolution. The development of a robust HPLC method for 3-Methyl-6-(trifluoromethyl)picolinic acid involves the systematic optimization of several key parameters to achieve efficient separation from impurities and related substances.

Method development typically begins with the selection of a suitable stationary phase. Reversed-phase columns, such as a Supelcosil LC-18, are frequently employed for picolinic acid analysis. nih.gov Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can also offer unique selectivity for separating isomers and polar compounds. helixchrom.comhelixchrom.com

The mobile phase composition is critical for achieving the desired retention and peak shape. A common approach involves a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nih.gov The pH of the buffer is adjusted to control the ionization state of the acidic picolinic acid, thereby influencing its retention time. For instance, a mobile phase consisting of 0.1 M sodium phosphate (B84403) solution (adjusted to pH 3.0) has been used effectively for separating picolinic acid. nih.govresearchgate.net Detection is most commonly performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring of the molecule absorbs UV light. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.net

Once developed, the method must be validated to ensure its reliability. Validation encompasses several parameters, including linearity, precision, accuracy, and sensitivity.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For a picolinic acid derivative, linearity was established in a concentration range of 0.125 to 12.5 µg/mL with a correlation coefficient of 0.999. nih.gov

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as the relative standard deviation (RSD). For picolinic acid, within-day variations have been reported as low as 0.64% RSD. nih.gov

Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. Mean recoveries for picolinic acid from serum have been reported at 99.0%. nih.gov

Sensitivity: Defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For a picolinic acid compound, LOD and LOQ were found to be 0.091 and 0.181 µg/mL, respectively. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Supelcosil LC-18, 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile:Water (40:60 v/v) | nih.gov |

| Flow Rate | 0.8 mL/min | nih.gov |

| Detection | UV at 264 nm | nih.gov |

| Linearity Range | 0.125 to 12.5 µg/mL (r² > 0.999) | nih.gov |

| Limit of Detection (LOD) | 0.091 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.181 µg/mL | nih.gov |

| Precision (%RSD) | < 3.4% (Within-day) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility of picolinic acids, direct analysis by GC-MS is often challenging. utsa.eduresearchgate.net Therefore, a crucial step in the analytical workflow is the chemical derivatization of this compound to convert it into a more volatile and thermally stable compound.

The most common derivatization strategy involves converting the polar carboxylic acid group into a nonpolar ester or silyl (B83357) ester. nih.govnist.gov Trimethylsilylation (TMS), using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method. The TMS derivative is significantly more volatile and can be readily analyzed by GC-MS. nist.gov

During analysis, the derivatized compound is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column). The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum serves as a "chemical fingerprint," allowing for definitive identification of the compound based on its fragmentation pattern and retention time. nih.gov This technique is particularly valuable for identifying unknown impurities and degradation products, as the mass spectra provide structural information. nih.gov

| Step | Description | Reference |

|---|---|---|

| Derivatization | Conversion of the carboxylic acid to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester. | nist.gov |

| GC Separation | Separation on a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane). | |

| Ionization | Typically Electron Ionization (EI) at 70 eV. | nist.gov |

| Mass Analysis | A quadrupole or time-of-flight (TOF) analyzer separates ions based on their mass-to-charge ratio. | |

| Detection & Identification | Comparison of the resulting mass spectrum and retention index with spectral libraries (e.g., NIST) for positive identification. | nih.gov |

Capillary Electrophoresis for Purity and Isomeric Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like picolinic acids. utsa.edu It offers a powerful alternative to HPLC, especially for purity assessments and the challenging separation of closely related isomers. nih.gov

In CE, analytes are separated in a narrow-bore fused-silica capillary based on their differential migration rates in an electric field. For anionic species like deprotonated picolinic acid, a coated capillary is often used to control the electroosmotic flow and improve separation efficiency. nih.govnih.gov A comparison of different analytical platforms revealed that a CE-MS/MS method using a quaternary ammonium (B1175870) coated capillary was superior for the analysis of picolinic acid and its isomer, quinolinic acid, providing better selectivity and peak shapes. utsa.edunih.gov

The background electrolyte (BGE), or running buffer, is a critical parameter. Buffers such as ammonium acetate (B1210297) or ammonium carbonate are commonly used, and their pH can be adjusted to optimize the charge and, consequently, the separation of analytes. nih.gov Coupling CE with mass spectrometry (CE-MS) provides high specificity and sensitivity, making it an excellent tool for quantifying low levels of the target compound and its impurities in complex matrices. nih.gov Validation of CE methods demonstrates excellent repeatability, with relative standard deviations for migration times and peak areas often below 2.5%. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Capillary | Coated Fused-Silica (e.g., VBTA quaternary ammonium coated), 60 cm length | nih.gov |

| Running Buffer (BGE) | 15 mmol/L Ammonium Carbonate ((NH₄)₂CO₃), pH 11.0 | nih.gov |

| Applied Voltage | -15 kV | nih.gov |

| Injection | Hydrodynamic (e.g., 5 mbar, 100 s) | nih.gov |

| Detection | Mass Spectrometry (ESI-MS/MS) | nih.govnih.gov |

| Linearity Range | 0.02–10 µM (for Picolinic Acid) | nih.govnih.gov |

| Repeatability (%RSD) | < 2.5% (Intra-day and Inter-day) | nih.gov |

Advanced Titrimetric Methods for Acidic Functionality

Titrimetric methods are classical analytical techniques that provide a direct and accurate means of quantifying the acidic functionality of this compound. libretexts.org While simple titrations using a colorimetric indicator are common, advanced methods offer greater precision and automation.

Potentiometric titration is a superior method for determining the concentration of the carboxylic acid group. In this technique, a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is incrementally added to a solution of the picolinic acid. The change in pH is monitored using a pH electrode, and the data is plotted as a pH curve versus the volume of titrant added. researchgate.net The equivalence point—the point at which the acid has been completely neutralized by the base—is determined from the inflection point of the titration curve. This method eliminates the subjective error associated with visual indicators and is easily automated. solubilityofthings.com

Future Directions and Interdisciplinary Research Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules like 3-Methyl-6-(trifluoromethyl)picolinic acid can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved purity, and the ability to safely perform highly exothermic or hazardous reactions. For the synthesis of this compound and its derivatives, flow chemistry could be particularly beneficial for the introduction of the trifluoromethyl group, a step that often requires specific and carefully controlled conditions.

Automated synthesis platforms can be integrated with flow chemistry systems to enable the rapid and systematic exploration of a wide range of reaction parameters. By automating the process of reactant dispensing, reaction monitoring, and product analysis, these platforms can significantly accelerate the optimization of synthetic routes. This would be invaluable for developing more efficient and cost-effective methods for the production of this compound and for the creation of libraries of related compounds for screening in various applications.

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

| Feature | Advantage | Relevance to this compound |

| Precise Reaction Control | Improved yields, higher purity, and fewer byproducts. | Optimization of trifluoromethylation and other key synthetic steps. |

| Enhanced Safety | Safe handling of hazardous reagents and exothermic reactions. | Safer introduction of the trifluoromethyl group. |

| Scalability | Seamless transition from laboratory-scale to industrial production. | Facilitates large-scale production for potential commercial applications. |

| High-Throughput Screening | Rapid optimization of reaction conditions. | Efficient development of novel synthetic routes and derivatives. |

Exploration of Novel Catalytic Transformations

The pyridine (B92270) and carboxylic acid functionalities of this compound make it a promising candidate for involvement in a variety of novel catalytic transformations. Research in this area could focus on two main aspects: utilizing the compound as a ligand for metal catalysts or as an organocatalyst itself, and exploring catalytic reactions to further functionalize the molecule.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions, making this compound a potential ligand for a range of catalytic applications. The electronic properties of the trifluoromethyl group can influence the catalytic activity of the resulting metal complexes, potentially leading to novel reactivity and selectivity. For instance, coordination polymers based on 2-picolinic acid and copper (II) have shown catalytic activity in click chemistry. nih.gov

Furthermore, the inherent reactivity of the picolinic acid moiety could be harnessed for organocatalysis. Pyridine-2-carboxylic acid has been utilized as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. numberanalytics.com Investigating the catalytic potential of this compound in similar or new organic transformations could open up new avenues for its application.

Future research could also focus on developing novel catalytic methods to modify the structure of this compound itself. This could involve, for example, the catalytic C-H activation of the pyridine ring to introduce new functional groups, thereby expanding the chemical space accessible from this starting material.

Advanced Spectroscopic Probes and Imaging Techniques

The development of advanced spectroscopic probes and imaging agents is a rapidly growing field, and this compound possesses properties that make it an interesting scaffold for such applications. The trifluoromethyl group is a valuable component for 19F magnetic resonance imaging (MRI) and positron emission tomography (PET), while the picolinic acid moiety can serve as a recognition element for specific analytes. mdpi.comorganic-chemistry.org

The trifluoromethyl group can be labeled with fluorine-18 (B77423) (18F), a positron-emitting isotope, to create radiotracers for PET imaging. nih.govsemanticscholar.orgresearchgate.net PET is a highly sensitive imaging technique used in clinical diagnostics and preclinical research to visualize and quantify biological processes in vivo. mdpi.comsemanticscholar.orgresearchgate.net The development of 18F-labeled this compound derivatives could lead to new imaging agents for a variety of diseases. The inclusion of trifluoromethyl groups in drug molecules has been shown to improve their pharmacological properties, and this trend is also being explored in the development of PET radiotracers. mdpi.comsemanticscholar.orgresearchgate.net

In the realm of fluorescence-based sensing, picolinic acid derivatives have been utilized as fluorescent probes for the detection of metal ions and other biologically relevant molecules. organic-chemistry.orgnih.gov The fluorescence properties of these probes can be modulated by the binding of the target analyte to the picolinic acid moiety. The introduction of a trifluoromethyl group could further enhance the photophysical properties of such probes, potentially leading to improved sensitivity and selectivity.

Table 2: Potential Imaging and Sensing Applications

| Technique | Role of this compound | Potential Application |

| PET Imaging | Scaffold for 18F-labeled radiotracers. | Disease diagnosis and monitoring. |

| 19F MRI | Contrast agent due to the trifluoromethyl group. | High-resolution anatomical and functional imaging. |

| Fluorescence Sensing | Recognition element and potential fluorophore. | Detection of metal ions and biomolecules. |

Harnessing Machine Learning for Reaction Prediction and Retrosynthesis

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, particularly in the areas of reaction prediction and retrosynthesis. nih.govresearchgate.netsemanticscholar.org These computational tools can accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major products and potential side products. nih.govresearchgate.netsemanticscholar.org This predictive capability can be used to screen for promising reaction conditions and to identify potential challenges in a synthetic route before they are encountered in the laboratory. For this compound, ML models could be employed to predict the regioselectivity of further functionalization reactions or to identify novel catalytic systems for its synthesis. Recent studies have focused on developing ML models to predict the physicochemical properties of fluorinated compounds, which could be applied to this molecule. blackthorn.aichemrxiv.org

Table 3: Machine Learning Applications in the Chemistry of this compound

| Application | Description | Potential Impact |

| Reaction Prediction | Predicting the outcome of chemical reactions. | Optimization of synthetic steps and identification of potential side reactions. |

| Retrosynthesis | Proposing synthetic routes to a target molecule. | Discovery of novel and more efficient synthetic strategies. |

| Property Prediction | Predicting physicochemical and biological properties. | Guiding the design of derivatives with desired characteristics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.